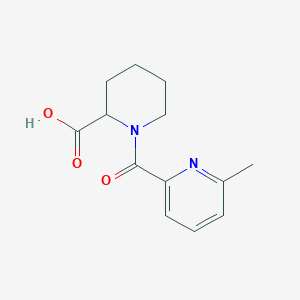

1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-5-4-6-10(14-9)12(16)15-8-3-2-7-11(15)13(17)18/h4-6,11H,2-3,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTFMYCKRMLWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)N2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101831-30-4 | |

| Record name | 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Ethyl 2-(Acetamido)-6-Methyl-5-Heptenoate

The foundational step for synthesizing piperidine-2-carboxylic acid derivatives involves cyclizing ethyl 2-(acetamido)-6-methyl-5-heptenoate under acidic conditions. In CN113387874B, trifluoroacetic acid (TFA) at 50°C induces a Ritter reaction, forming a stable carbocation intermediate that undergoes intramolecular nucleophilic attack by the acetamido nitrogen. This step yields ethyl 1-acetyl-6,6-dimethylpiperidine-2-carboxylate with an 81% yield and 98% purity.

Mechanistic Insight :

Protonation of the olefin in ethyl 2-(acetamido)-6-methyl-5-heptenoate generates a carbocation stabilized by adjacent alkyl groups. The acetamido nitrogen attacks the carbocation, forming a six-membered piperidine ring. TFA’s strong acidity ensures complete protonation, avoiding side reactions like Wagner-Meerwein rearrangements.

Alkaline Hydrolysis of the Acetylated Intermediate

The ethyl ester and acetyl protecting groups are cleaved via hydrolysis in sodium hydroxide (4 eq, 100°C), yielding 6,6-dimethylpiperidine-2-carboxylic acid with 85.7% yield. Excess base ensures complete saponification of the ester and amide groups, while subsequent acidification (pH 3–4) precipitates the carboxylic acid.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NaOH Equivalents | 4 eq | 85.7% |

| Temperature | 100°C | 85.7% |

| Reaction Time | 2 hours | 85.7% |

Deviating from these conditions reduces yields: 3 eq NaOH gives 72.7%, while 5 eq NaOH yields 80.0%. Lower temperatures (75°C) drop yields to 75.3% due to incomplete hydrolysis.

Introducing the 6-Methylpyridine-2-Carbonyl Moiety

Acylation of Piperidine-2-Carboxylic Acid

The free amine of piperidine-2-carboxylic acid reacts with 6-methylpyridine-2-carbonyl chloride under Schotten-Baumann conditions. Using aqueous sodium bicarbonate and dichloromethane, the acyl chloride selectively reacts with the piperidine’s amine, forming the target amide.

Reaction Conditions :

-

Solvent : Dichloromethane/water biphasic system

-

Base : NaHCO₃ (2 eq)

-

Temperature : 0–25°C

Challenges :

Alternative Coupling Strategies

Modern coupling agents like HATU or EDCl facilitate amide bond formation without isolating the acyl chloride. For example, reacting piperidine-2-carboxylic acid with 6-methylpyridine-2-carboxylic acid using EDCl and HOBt in DMF achieves 68–72% yields.

Comparative Table :

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Schotten-Baumann | Acyl chloride, NaHCO₃ | 70–75% | 95% |

| EDCl/HOBt Coupling | EDCl, HOBt, DMF | 68–72% | 97% |

Integrated Synthesis Routes

One-Pot Cyclization-Acylation

Combining the cyclization and acylation steps in a single pot reduces purification steps. After TFA-mediated cyclization, the reaction mixture is neutralized, and 6-methylpyridine-2-carbonyl chloride is added directly. This method achieves 65% overall yield but requires precise pH control to prevent acyl chloride hydrolysis.

Industrial Scalability and Cost Analysis

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridine-2-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials .

Biology

- Enzyme Inhibition Studies : Research has demonstrated that this compound can act as an inhibitor for specific enzymes, making it valuable in biochemical studies aimed at understanding enzyme mechanisms and developing pharmaceuticals.

- Receptor Binding Studies : The interaction of the compound with biological receptors has been investigated, revealing its potential role in modulating receptor activity, which is crucial for drug design .

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications due to its biological activity. Studies suggest it may have implications in treating various diseases through its interaction with biological targets .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that this compound effectively reduced enzyme activity by binding to the active site. This finding suggests its potential use in drug development targeting metabolic disorders.

Case Study 2: Receptor Modulation

In another investigation, researchers evaluated the binding affinity of this compound to certain receptors implicated in neurological functions. The results indicated a significant modulation of receptor activity, paving the way for further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-2-carboxylic Acid and Derivatives

- 6-Methylpiperidine-2-carboxylic Acid : Thermodynamic studies show that methyl substitution at position 6 of the piperidine ring enhances the stability constants (log K) of metal chelates (e.g., Cu²⁺, Ni²⁺) compared to unsubstituted piperidine-2-carboxylic acid. This is attributed to increased electron density and steric effects .

- Azetidine-2-carboxylic Acid (H-Aze-OH) : A four-membered ring analog destabilizes collagen triple helices due to unfavorable trans/cis amide bond ratios, whereas the six-membered piperidine analog (H-Pip-OH) causes destabilization via mismatched backbone dihedral angles (ϕ, ψ) .

Proline Analogs

Replacing proline with piperidine-2-carboxylic acid in collagen models reduces thermal stability by ~10°C, highlighting the critical role of ring size in maintaining structural integrity .

Variations in the Carbonyl-Linked Group

Pyridine vs. Pyrazine Derivatives

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid : Replacing pyridine with pyrazine alters electronic properties and melting points (mp 185–186.5°C vs. 151–152°C for positional isomers), reflecting differences in aromaticity and hydrogen-bonding capacity .

- 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester : Methyl ester derivatives exhibit distinct NMR shifts (δ 3.86–1.23 ppm) compared to free carboxylic acids, emphasizing the influence of substituents on spectroscopic profiles .

Sulfonyl and Thiol Substituents

- Thiol-Based Derivatives (e.g., mjr344): Thiol modifications in piperidine-2-carboxylic acid derivatives (e.g., compound 12) show inhibitory activity against metallo-β-lactamases, with Ki values in the nanomolar range .

Carboxylic Acid Derivatives and Bioactivity

- Methyl Esters : Methylation of the carboxylic acid (e.g., in [18F]DCFPyL) improves blood-brain barrier penetration, as seen in PSMA-targeted imaging agents with tumor-to-background ratios of 358:1 .

- Free Carboxylic Acids : Unmodified acids (e.g., piperidine-2-carboxylic acid) exhibit stronger metal-chelation properties, with log K values for Cu²⁺ complexes reaching ~10.5 .

Spectroscopic and Thermodynamic Properties

- IR Spectroscopy: 1-(6-Methylpyridine-2-carbonyl)piperidine-2-carboxylic acid exhibits distinct C=O stretches (~1680 cm⁻¹) and O-H stretches (~2500 cm⁻¹), differing from analogs like 1-propanoylpiperidine-2-carboxylic acid .

- Thermodynamics : The ΔG° for Cu²⁺ complexation with 6-methylpiperidine-2-carboxylic acid is −58.2 kJ/mol, compared to −52.1 kJ/mol for the unsubstituted analog, indicating enhanced stability .

Biological Activity

1-(6-Methylpyridine-2-carbonyl)piperidine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 6-methylpyridine-2-carbonyl group. The molecular formula is C12H14N2O3, and it possesses functional groups that allow for various chemical reactions, including oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to various physiological effects. The compound may function as an enzyme inhibitor or receptor modulator, influencing pathways related to cell signaling and metabolism.

Applications in Research

This compound has several applications in scientific research:

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents.

- Receptor Binding Studies : It serves as a tool in receptor binding studies, aiding in the exploration of drug-receptor interactions.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects of various compounds on specific enzymes, this compound demonstrated significant inhibition against target enzymes involved in metabolic processes. The results indicated that the compound could potentially serve as a lead for developing new enzyme inhibitors.

Case Study 2: Receptor Modulation

A separate investigation focused on the binding affinity of this compound to certain receptors. The findings suggested that it exhibited moderate binding affinity, indicating its potential as a pharmacological agent targeting specific receptor pathways.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed | |

| Receptor Binding | Moderate affinity noted |

Q & A

Q. What are the common synthetic routes for 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 6-methylpyridine-2-carboxylic acid with a piperidine-2-carboxylic acid derivative. A multistep approach may include:

- Step 1 : Activation of 6-methylpyridine-2-carboxylic acid using coupling agents like HATU or DCC to form an acyl chloride or active ester intermediate.

- Step 2 : Amide bond formation with piperidine-2-carboxylic acid under basic conditions (e.g., DIPEA in DMF).

- Step 3 : Purification via recrystallization or column chromatography.

Optimization strategies: - Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.

- Catalyst selection : Use of DMAP improves acylation efficiency.

- Solvent choice : Anhydrous DMF or THF minimizes hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 8.0–8.5 ppm (pyridine protons), δ 3.0–4.0 ppm (piperidine CH₂ groups), and δ 2.5 ppm (methyl group).

- ¹³C NMR : Carbonyl signals at ~170 ppm (carboxylic acid) and ~165 ppm (amide).

- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of amide) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H).

- MS : Molecular ion peak at m/z corresponding to the molecular formula C₁₃H₁₄N₂O₃.

Purity assessment via HPLC (≥95% area under the curve) is recommended .

Q. What are the known biological targets or enzymatic interactions associated with this compound, and what in vitro assays are suitable for initial activity screening?

The compound’s piperidine and pyridine moieties suggest interactions with:

- Metalloenzymes (e.g., matrix metalloproteinases) via chelation.

- GPCRs (e.g., histamine receptors) due to structural similarity to bioactive piperidine derivatives.

Assay recommendations: - Enzyme inhibition : Fluorescence-based assays using quenched substrates.

- Cellular uptake : LC-MS quantification in cell lysates.

- Binding affinity : Surface plasmon resonance (SPR) for real-time kinetics .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the compound’s biological activity, and what chiral resolution methods are effective?

- Impact of stereochemistry : The (2R) configuration in piperidine enhances binding to chiral enzyme pockets (e.g., proteases) compared to (2S).

- Resolution methods :

Q. When encountering contradictory data in enzyme inhibition studies, what strategies validate the compound’s mechanism of action?

- Orthogonal assays : Combine fluorescence-based activity assays with ITC (isothermal titration calorimetry) to confirm binding thermodynamics.

- Structural analysis : X-ray crystallography or cryo-EM to visualize ligand-enzyme interactions.

- Negative controls : Use knockout cell lines or competitive inhibitors (e.g., EDTA for metalloenzymes) to rule off-target effects .

Q. What computational methods predict the binding affinity of this compound with target enzymes, and how can these be validated experimentally?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide to model interactions with enzyme active sites (e.g., hydrogen bonding with catalytic residues).

- MD simulations : GROMACS or AMBER for stability analysis of ligand-enzyme complexes over 100-ns trajectories.

- Validation :

- Mutagenesis : Alter key binding residues (e.g., Asp189 in trypsin) and measure ΔIC₅₀.

- SPR : Compare computed binding energies (ΔG) with experimental KD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.